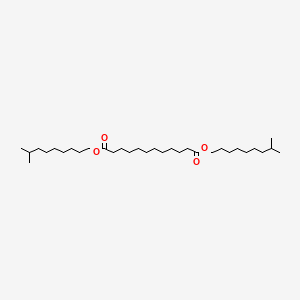

Diisodecyl dodecanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diisodecyl dodecanedioate is an ester compound derived from dodecanedioic acid and isodecyl alcohol. It is known for its excellent emollient properties, making it a valuable ingredient in cosmetic formulations. The compound is characterized by its ability to soften and smooth the skin, promote the formation of intimate mixtures between immiscible liquids, and reduce surface tension in cosmetic products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisodecyl dodecanedioate is synthesized through the esterification of dodecanedioic acid with isodecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The process includes the purification of the ester product through distillation or other separation techniques to achieve high purity and yield. The use of organic solvents and alkali solutions can further enhance the purification process .

Chemical Reactions Analysis

Types of Reactions: Diisodecyl dodecanedioate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Esterification: Dodecanedioic acid and isodecyl alcohol in the presence of a catalyst (e.g., sulfuric acid) under reflux conditions.

Hydrolysis: Acidic or basic conditions to break the ester bond, yielding dodecanedioic acid and isodecyl alcohol.

Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the ester to form dicarboxylic acids.

Reduction: Reducing agents such as lithium aluminum hydride can reduce the ester to primary alcohols.

Major Products Formed:

Hydrolysis: Dodecanedioic acid and isodecyl alcohol.

Oxidation: Dicarboxylic acids.

Reduction: Primary alcohols.

Scientific Research Applications

Diisodecyl dodecanedioate has a wide range of applications in scientific research and industry:

Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.

Biology: Employed in the formulation of biocompatible materials for medical devices and drug delivery systems.

Medicine: Utilized in the development of advanced coatings for medical implants and prosthetics.

Industry: Acts as a lubricant in high-performance machinery and as a surfactant in detergents and cleaning agents

Mechanism of Action

The mechanism of action of diisodecyl dodecanedioate involves its interaction with lipid bilayers in biological membranes. The compound integrates into the lipid bilayer, enhancing membrane fluidity and stability. This interaction can influence various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane proteins and lipid molecules, which are crucial for maintaining cellular integrity and function .

Comparison with Similar Compounds

Diisodecyl phthalate: Another ester used as a plasticizer, known for its flexibility-enhancing properties in plastics.

Diisononyl dodecanedioate: A similar ester with comparable applications in plasticizers and lubricants.

Uniqueness: Diisodecyl dodecanedioate stands out due to its superior emollient properties and its ability to form stable emulsions in cosmetic formulations. Its biodegradability and low toxicity make it an environmentally friendly alternative to other plasticizers and lubricants.

Biological Activity

Diisodecyl dodecanedioate (DIDDA) is a diester derived from dodecanedioic acid and is commonly used in various applications, particularly in cosmetics and as a plasticizer. This article provides a comprehensive overview of the biological activity associated with DIDDA, focusing on its safety profile, potential toxicity, and biological functions based on diverse research findings.

This compound has the molecular formula C32H62O4 and a molecular weight of 518.84 g/mol. It is characterized by its high lipophilicity, which influences its absorption and distribution in biological systems. The chemical structure allows for various interactions within biological environments, impacting its biological activity.

Biological Functions

DIDDA exhibits several biological functions, primarily related to its use in cosmetic formulations and as a plasticizer. The following key activities have been identified:

- Skin Conditioning Agent : DIDDA functions as an emollient, providing moisture and improving skin texture in cosmetic products.

- Plasticizer : It enhances the flexibility and workability of polymers, making it valuable in various industrial applications.

Safety Profile

The safety assessment of DIDDA has been conducted by the Cosmetic Ingredient Review (CIR) Expert Panel. The findings indicate that DIDDA is generally recognized as safe for use in cosmetic products when used at appropriate concentrations. Key points from the safety assessment include:

- Dermal Absorption : Studies suggest low dermal absorption rates for long-chain diesters like DIDDA, indicating minimal systemic exposure through skin contact .

- Toxicity Studies : Acute and subchronic toxicity studies have shown no significant adverse effects at relevant exposure levels. For instance, subchronic oral toxicity studies indicated that DIDDA does not exhibit harmful effects when ingested over extended periods .

1. Toxicological Assessments

A detailed review of toxicological data reveals the following insights:

| Study Type | Findings |

|---|---|

| Acute Oral Toxicity | No significant toxicity observed |

| Dermal Irritation | Mild irritation potential; generally safe |

| Reproductive Toxicity | No adverse effects noted |

2. In Vitro Studies

In vitro assays have been employed to assess the potential endocrine-disrupting effects of DIDDA. A study evaluated its impact on human cell lines using reporter gene assays, which indicated no significant endocrine activity compared to known phthalates . This positions DIDDA as a safer alternative to some traditional plasticizers.

Properties

CAS No. |

63003-35-0 |

|---|---|

Molecular Formula |

C32H62O4 |

Molecular Weight |

510.8 g/mol |

IUPAC Name |

bis(8-methylnonyl) dodecanedioate |

InChI |

InChI=1S/C32H62O4/c1-29(2)23-17-11-9-15-21-27-35-31(33)25-19-13-7-5-6-8-14-20-26-32(34)36-28-22-16-10-12-18-24-30(3)4/h29-30H,5-28H2,1-4H3 |

InChI Key |

PJCONQOGIAEZNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.